molecular formula C25H24N4O3 B2705844 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 902960-41-2

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2705844
CAS No.: 902960-41-2
M. Wt: 428.492
InChI Key: OGTKKGUUDNLWSS-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core with a benzyl group at position 3 and two oxygen atoms at positions 2 and 4, forming a dioxo scaffold. The acetamide moiety is linked to an N-(2,4,6-trimethylphenyl) group, which introduces steric bulk and lipophilicity. Its synthesis likely involves coupling the pyrido-pyrimidine intermediate with a functionalized acetamide precursor, as seen in analogous compounds (e.g., CM836337 in ).

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16-12-17(2)22(18(3)13-16)27-21(30)15-28-23-20(10-7-11-26-23)24(31)29(25(28)32)14-19-8-5-4-6-9-19/h4-13H,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTKKGUUDNLWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and energy consumption. The use of recyclable catalysts and green solvents further enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which exhibit enhanced biological activities .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : Some analogs have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that it could modulate the activity of enzymes linked to cancer metabolism or inflammation.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different contexts:

  • Cancer Research : A study evaluated the effects of a similar pyrido[2,3-d]pyrimidine on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates compared to control groups.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Enzyme Inhibition Studies : Research focused on the inhibition of key metabolic enzymes showed that the compound could reduce enzymatic activity by up to 70%, indicating potential for therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It targets enzymes such as dihydrofolate reductase and mTOR kinase, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyrido[2,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine: The target compound’s pyrido[2,3-d]pyrimidine core differs from the pyrido[3,2-d]pyrimidine isomer in CM836337 ().
  • Benzimidazole Derivatives : Compounds like 3j and 3k () replace the pyrido-pyrimidine core with benzimidazole-sulfinyl scaffolds, prioritizing sulfoxide-mediated proton pump inhibition over kinase modulation.

Substituent Analysis

  • N-Aryl Groups : The target’s 2,4,6-trimethylphenyl group contrasts with the 4-bromophenyl in CM836337 () and the 2-pyridyl in 3j/3k (). Methyl groups enhance lipophilicity and metabolic stability, while halogens (e.g., Br) may increase reactivity or alter π-π stacking .

Physicochemical Properties

Compound Name Core Structure Substituents (R-group) Key Physical Properties
Target Compound Pyrido[2,3-d]pyrimidine 3-benzyl, N-(2,4,6-trimethylphenyl) High lipophilicity (predicted)
CM836337 () Pyrido[3,2-d]pyrimidine 3-benzyl, N-(4-bromophenyl) MP not reported; Br increases MW
TMPA () Benzene N-(2,4,6-trimethylphenyl) Crystalline (monoclinic system)
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone MP 302–304°C; high thermal stability
  • Crystallinity: TMPA derivatives () exhibit monoclinic or triclinic systems, with substitution altering lattice constants. The target compound’s bulkier substituents may reduce crystallinity compared to simpler acetamides .
  • Melting Points : Fluorinated analogs (e.g., Example 83 in ) show higher MPs (~300°C) due to strong intermolecular forces, whereas the target’s MP is unreported but likely lower due to methyl groups .

Biological Activity

The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3} with a molecular weight of 414.5 g/mol. It features a unique structure that combines a pyridine ring with a pyrimidine moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC24H22N4O3C_{24}H_{22}N_{4}O_{3}
Molecular Weight414.5 g/mol
Purity≥ 95%
Complexity Rating668

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization processes and acylation steps that require specific conditions such as controlled temperatures and pH levels to optimize yields. Solvents like dimethyl sulfoxide or acetone are often used in conjunction with catalysts such as triethylamine to facilitate the reactions.

The primary mechanism of action for this compound involves its interaction with biological targets related to viral replication and cancer cell proliferation. Research indicates that similar compounds can inhibit key enzymes involved in these processes, leading to disrupted viral life cycles and enhanced apoptosis in cancer cells .

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Cells : The compound exhibited an IC50 value of approximately 0.57 μM, indicating potent cytotoxicity.
  • HepG2 Cells : The IC50 value was recorded at 1.13 μM .

In apoptosis assays, treated MCF-7 cells showed a total apoptosis rate of 36.14%, significantly higher than the control group .

Inhibition of Kinase Activity

The compound has also been evaluated for its inhibitory effects on PIM-1 kinase, which is implicated in various cancers. The IC50 values for PIM-1 inhibition were found to be 11.4 nM and 17.2 nM for related derivatives, suggesting strong potential as a targeted chemotherapeutic agent .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study focused on the compound's ability to induce apoptosis in breast cancer cells (MCF-7), showing that it activates apoptotic pathways effectively.
  • Viral Infections : Research has indicated that similar pyrido[2,3-d]pyrimidine derivatives exhibit antiviral properties by disrupting viral replication mechanisms .

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